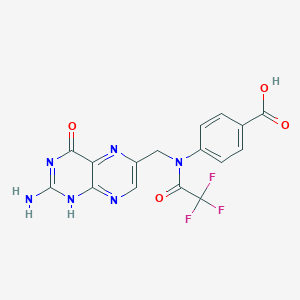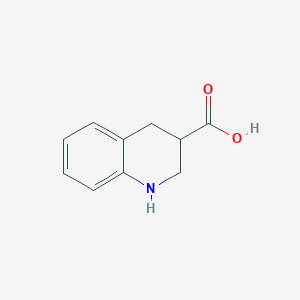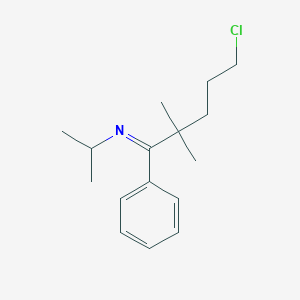
N-(5-Chloro-2,2-dimethyl-1-phenyl-pentylidene)isopropylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Chloro-2,2-dimethyl-1-phenyl-pentylidene)isopropylamine, also known as CDP-1, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a derivative of amphetamine and is known to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(5-Chloro-2,2-dimethyl-1-phenyl-pentylidene)isopropylamine is complex and not fully understood. It is believed to act as a dopamine and norepinephrine reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. N-(5-Chloro-2,2-dimethyl-1-phenyl-pentylidene)isopropylamine may also act as a monoamine oxidase inhibitor, which further increases the levels of these neurotransmitters.
Biochemische Und Physiologische Effekte
N-(5-Chloro-2,2-dimethyl-1-phenyl-pentylidene)isopropylamine has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to increase locomotor activity in rodents, enhance learning and memory, and improve mood. N-(5-Chloro-2,2-dimethyl-1-phenyl-pentylidene)isopropylamine has also been shown to have anxiolytic and anti-depressant effects, which could have significant implications for the treatment of mental health disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(5-Chloro-2,2-dimethyl-1-phenyl-pentylidene)isopropylamine for use in lab experiments is its potent and selective effects on dopamine and norepinephrine release. This makes it an excellent tool for studying the role of these neurotransmitters in various physiological and pathological conditions. However, the use of N-(5-Chloro-2,2-dimethyl-1-phenyl-pentylidene)isopropylamine in lab experiments is limited by its potential for toxicity and the need for careful dosing and monitoring.
Zukünftige Richtungen
There are many potential future directions for research on N-(5-Chloro-2,2-dimethyl-1-phenyl-pentylidene)isopropylamine. One area of interest is the development of new derivatives of N-(5-Chloro-2,2-dimethyl-1-phenyl-pentylidene)isopropylamine that have improved potency and selectivity for dopamine and norepinephrine release. Another area of interest is the exploration of the potential therapeutic effects of N-(5-Chloro-2,2-dimethyl-1-phenyl-pentylidene)isopropylamine in the treatment of neurological and mental health disorders. Finally, further research is needed to fully understand the mechanism of action of N-(5-Chloro-2,2-dimethyl-1-phenyl-pentylidene)isopropylamine and its potential for toxicity.
Synthesemethoden
The synthesis of N-(5-Chloro-2,2-dimethyl-1-phenyl-pentylidene)isopropylamine involves the reaction of 5-chloro-2,2-dimethyl-1-phenyl-pentan-1-one with isopropylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The purity of the final product is critical for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
N-(5-Chloro-2,2-dimethyl-1-phenyl-pentylidene)isopropylamine has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research is in the field of neuroscience. N-(5-Chloro-2,2-dimethyl-1-phenyl-pentylidene)isopropylamine has been shown to have a potent effect on the release of dopamine and norepinephrine in the brain, which could have significant implications for the treatment of neurological disorders such as Parkinson's disease and depression.
Eigenschaften
CAS-Nummer |
123529-03-3 |
|---|---|
Produktname |
N-(5-Chloro-2,2-dimethyl-1-phenyl-pentylidene)isopropylamine |
Molekularformel |
C16H24ClN |
Molekulargewicht |
265.82 g/mol |
IUPAC-Name |
5-chloro-2,2-dimethyl-1-phenyl-N-propan-2-ylpentan-1-imine |
InChI |
InChI=1S/C16H24ClN/c1-13(2)18-15(14-9-6-5-7-10-14)16(3,4)11-8-12-17/h5-7,9-10,13H,8,11-12H2,1-4H3 |
InChI-Schlüssel |
JWXDOABQNLEIRF-UHFFFAOYSA-N |
SMILES |
CC(C)N=C(C1=CC=CC=C1)C(C)(C)CCCCl |
Kanonische SMILES |
CC(C)N=C(C1=CC=CC=C1)C(C)(C)CCCCl |
Synonyme |
N-(5-Chloro-2,2-dimethyl-1-phenyl-pentylidene)isopropylamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



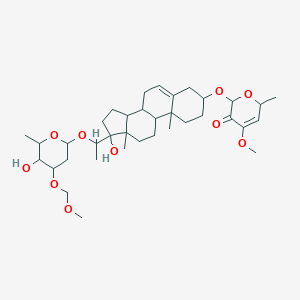
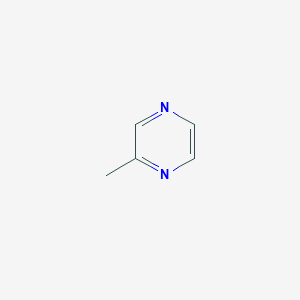
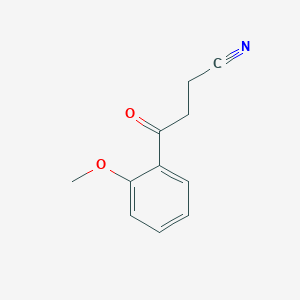
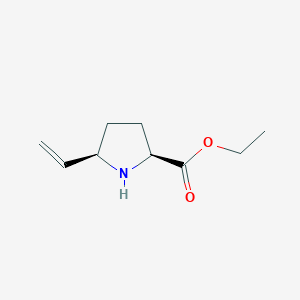
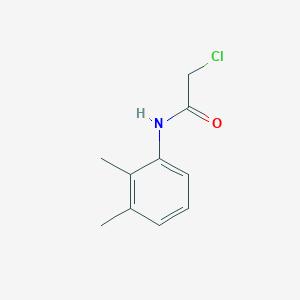
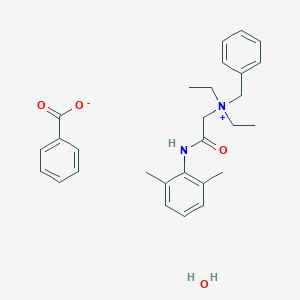
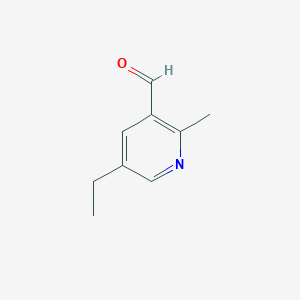
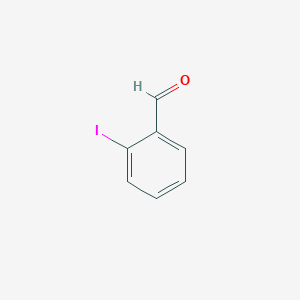
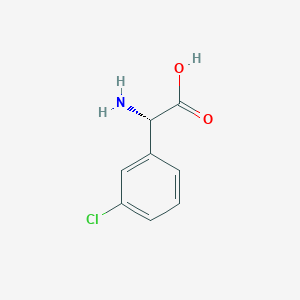
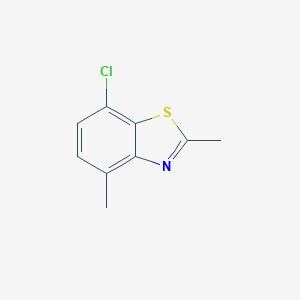
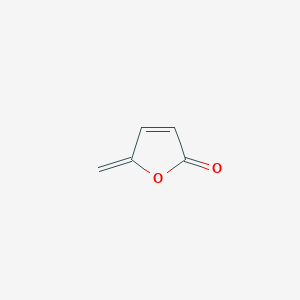
![4-[2-[(1-Carboxy-4-hydroxybutyl)amino]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid](/img/structure/B48345.png)
